3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, a mixture of diastereomers, is a fluorinated bicyclic compound with significant potential in various scientific fields. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available precursors such as 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Diastereomer Separation: The mixture of diastereomers can be separated using techniques such as chiral chromatography or crystallization.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature and pressure ensures consistent product quality.
Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, with continuous monitoring and adjustment of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Trifluoromethyl Alcohols: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: Its stability and reactivity make it valuable in the production of materials with enhanced properties, such as fluoropolymers.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, leading to more effective and longer-lasting drugs.
Comparison with Similar Compounds
Trifluoromethylated Cyclohexanecarboxylic Acid: Similar in structure but lacks the bicyclic framework.
Fluorinated Bicyclic Compounds: Other fluorinated bicyclic compounds with different substituents.
Uniqueness:
Enhanced Stability: The trifluoromethyl group provides greater chemical and metabolic stability compared to non-fluorinated analogs.
Complexity: The bicyclic structure adds complexity and potential for diverse reactivity.
This compound stands out due to its unique combination of structural features and functional groups, making it a versatile and valuable tool in scientific research and industrial applications.
Properties
CAS No. |
2613385-92-3 |
---|---|
Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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